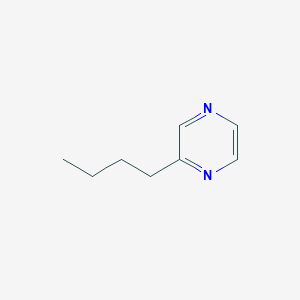

2-Butylpyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-3-4-8-7-9-5-6-10-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAVRPSANVGCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335932 | |

| Record name | 2-butylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29460-91-1 | |

| Record name | 2-butylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Butylpyrazine chemical properties and structure

An In-depth Technical Guide to 2-Butylpyrazine: Chemical Properties, Structure, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant heterocyclic aromatic compound. Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the core chemical properties, structural elucidation, synthesis, and analytical methodologies pertinent to this compound. The content is structured to deliver not only factual data but also field-proven insights into its practical applications and handling.

Molecular Structure and Physicochemical Profile

This compound, with the molecular formula C8H12N2, is an alkylpyrazine characterized by a pyrazine ring substituted with a butyl group.[1][2] The specific isomer, this compound, indicates the butyl group is attached to the second carbon atom of the pyrazine ring.[1] Understanding the precise molecular architecture is fundamental to comprehending its chemical behavior and sensory characteristics.

Structural Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques. The IUPAC name for this compound is this compound.[2] Other key identifiers include:

-

InChI: InChI=1S/C8H12N2/c1-2-3-4-8-7-9-5-6-10-8/h5-7H,2-4H2,1H3[2]

-

InChIKey: TVAVRPSANVGCNH-UHFFFAOYSA-N[2]

-

SMILES: CCCCC1=NC=CN=C1[2]

These standardized identifiers are crucial for unambiguous database searching and chemical inventory management.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various matrices and its suitability for specific applications. It is typically a colorless to pale yellow liquid with a characteristic nutty, roasted, and earthy odor.[3]

| Property | Value | Source(s) |

| Molecular Weight | 136.194 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Nutty, roasted, earthy | [3] |

| Boiling Point | 194 - 195 °C | [3] |

| Melting Point | -18 °C | [3] |

| Density | 0.995 g/mL at 25 °C | [3] |

| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol | [1][3] |

| Flash Point | 76 °C | [3] |

| Vapor Pressure | 0.21 mmHg at 25 °C | [3] |

| Refractive Index | 1.506 - 1.508 at 20 °C | [3] |

These properties are critical for its handling, storage, and application in formulations. For instance, its relatively high boiling point and low vapor pressure at room temperature indicate it is not excessively volatile, which is an important consideration in fragrance and flavor applications. Its solubility in organic solvents facilitates its incorporation into various non-aqueous systems.[1][3]

Synthesis and Manufacturing

The synthesis of alkylpyrazines like this compound is of significant interest for the flavor, fragrance, and pharmaceutical industries.[4][5] While specific proprietary manufacturing processes may vary, the general principles of alkylpyrazine synthesis often involve the condensation of α-dicarbonyl compounds with 1,2-diamines. A common approach involves the Maillard reaction, which is the reaction between amino acids and reducing sugars.[6]

General Synthetic Pathway

A generalized synthetic route for alkylpyrazines can be conceptualized as follows:

Caption: Conceptual workflow for the synthesis of alkylpyrazines.

In a typical laboratory or industrial synthesis, the choice of starting materials will determine the final alkylpyrazine product. For this compound, a plausible route could involve the reaction of a butane-containing α-dicarbonyl or a related precursor with a suitable diamine. The reaction conditions, such as temperature, pressure, and catalyst, are optimized to maximize yield and purity.[7] The final step often involves an oxidation to form the aromatic pyrazine ring.

Purification and Quality Control

Post-synthesis, purification is critical to remove unreacted starting materials, byproducts, and solvents. Common purification techniques for liquid compounds like this compound include distillation, and preparative chromatography.

Quality control is paramount to ensure the final product meets the stringent requirements for its intended application, especially in the food and pharmaceutical industries. A battery of analytical tests is employed to confirm the identity, purity, and concentration of the synthesized this compound.

Analytical Characterization

A robust analytical workflow is essential for the unequivocal identification and quantification of this compound in both raw materials and finished products. The choice of analytical technique is dictated by the complexity of the sample matrix and the required sensitivity.

Spectroscopic and Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse technique for the analysis of volatile and semi-volatile compounds like this compound.[8][9] The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique "fingerprint" for each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.[10] ¹H and ¹³C NMR spectra can confirm the connectivity of atoms and the number of protons and carbons in different chemical environments.[11]

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule.[10] The IR spectrum of this compound would show characteristic absorption bands for the aromatic C-H and C=N bonds of the pyrazine ring, as well as the C-H bonds of the butyl group.

Caption: A typical analytical workflow for the characterization of this compound.

Applications in Industry

The unique sensory properties of this compound make it a valuable ingredient in the flavor and fragrance industries.[12][13] Its nutty, roasted, and earthy notes are reminiscent of foods like roasted peanuts, cocoa, and toasted cereals.[8]

Flavor and Fragrance

In the flavor industry, this compound is used to impart or enhance roasted and nutty flavors in a wide variety of products, including baked goods, snacks, and beverages.[6] It is a key component in the formulation of savory flavors and can contribute to the authentic taste profile of many processed foods.[14]

In the fragrance industry, pyrazines are used to add complexity and unique notes to perfumes.[12] While less common than in flavors, the earthy and nutty aroma of this compound can be used to create novel and sophisticated scent profiles.[13]

Research and Development

In a research context, this compound serves as a high-purity analytical reference standard for the identification and quantification of flavor compounds in complex food matrices.[8] It is also used in sensory science to study the structure-activity relationships of pyrazines and their interaction with olfactory receptors.[8]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure safety and maintain product integrity. While specific safety data for this compound is not extensively detailed in the provided search results, general precautions for handling similar chemical compounds should be followed. A safety data sheet (SDS) for the related compound 2-sec-butyl-3-methoxypyrazine indicates that it can be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[15]

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.

Storage: this compound should be stored in a cool, dry, and well-ventilated area away from heat and ignition sources.[3] It should be kept in a tightly sealed container to prevent contamination and evaporation.[3]

Conclusion

This compound is a versatile heterocyclic compound with significant applications, particularly in the flavor and fragrance industries. Its distinct chemical structure gives rise to its characteristic sensory properties and dictates its behavior in various applications. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is crucial for its effective and safe use in research and commercial products. As consumer demand for complex and authentic flavors and fragrances continues to grow, the importance of well-characterized aroma chemicals like this compound will undoubtedly increase.

References

-

Bouling Chemical Co., Limited. 2-Butyl Pyrazine. [Link]

-

LookChem. What is 2-Butyl Pyrazine - Properties & Specifications. [Link]

-

Scent Journer. The Chemistry of Pyrazines: Adding Nutty and Green Notes to Perfumes. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazines in Fragrance: Exploring 2-Butyl-3-Methyl Pyrazine. [Link]

-

The Good Scents Company. 2-sec-butyl-3-methoxypyrazine. [Link]

-

The Good Scents Company. 2-isobutyl pyrazine. [Link]

-

PubChem. This compound. [Link]

-

American Society for Microbiology. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. [Link]

-

The Good Scents Company. 2-butyl pyrazine. [Link]

-

NIST. 2-Butyl-3-methylpyrazine. [Link]

-

ACS Publications. Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. [Link]

-

Perfumer & Flavorist. Pyrazines for Fragrances. [Link]

-

PubMed. Alkyl pyrazine synthesis via an open heated bath with variable sugars, ammonia, and various amino acids. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Art of Aroma: Exploring the Earthy Notes of 2-Methoxy-3-sec-butyl pyrazine in Culinary Creations. [Link]

- Google Patents.

-

Chemrevise. Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

The Good Scents Company. 2-sec-butyl pyrazine. [Link]

-

MDPI. Advances in Analysis of Flavors and Fragrances: Chemistry, Properties and Applications in Food Quality Improvement. [Link]

-

Wikipedia. Alkylpyrazine. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

ATSDR. Analytical Methods. [Link]

Sources

- 1. What is 2-Butyl Pyrazine - Properties & Specifications [chemheterocycles.com]

- 2. This compound | C8H12N2 | CID 528050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Butyl Pyrazine | Properties, Applications, Safety & Supplier China | High-Quality Flavor & Fragrance Chemical [chemheterocycles.com]

- 4. 2-sec-butyl-3-methoxypyrazine, 24168-70-5 [thegoodscentscompany.com]

- 5. 2-isobutyl pyrazine, 29460-92-2 [thegoodscentscompany.com]

- 6. Alkylpyrazine - Wikipedia [en.wikipedia.org]

- 7. Alkyl pyrazine synthesis via an open heated bath with variable sugars, ammonia, and various amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Sec-butylpyrazine | High-Purity Reference Standard [benchchem.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. chemrevise.org [chemrevise.org]

- 12. scentjourner.com [scentjourner.com]

- 13. nbinno.com [nbinno.com]

- 14. mdpi.com [mdpi.com]

- 15. fishersci.com [fishersci.com]

Role of 2-butylpyrazine in the Maillard reaction

An In-depth Technical Guide to the Role of 2-Butylpyrazine in the Maillard Reaction: Formation, Sensory Impact, and Biological Significance

Abstract

Alkylpyrazines are a pivotal class of heterocyclic aromatic compounds generated during the Maillard reaction, responsible for the desirable roasted, nutty, and baked aromas in thermally processed foods. This technical guide provides a comprehensive examination of this compound, a representative member of this family. We delve into the core chemical mechanisms governing its formation, elucidating the critical role of specific amino acid precursors and reaction intermediates. The guide explores the distinct sensory characteristics of butyl-substituted pyrazines and presents authoritative methodologies for their analytical quantification and chemical synthesis. Furthermore, we address the emerging biological activities of alkylpyrazines, offering insights into their antimicrobial properties and potential toxicological profiles, a perspective tailored for researchers in both food science and drug development. This document serves as a self-validating resource, integrating detailed experimental protocols, quantitative data, and mechanistic diagrams to provide a holistic understanding of this compound's significance.

Part 1: The Maillard Reaction and the Genesis of Flavor

Introduction to the Maillard Reaction: Beyond Browning

First described by Louis Camille Maillard in 1912, the Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars under thermal processing.[1] It is a cornerstone of food chemistry, responsible not only for the golden-brown colors of baked and roasted foods but also for the complex and highly valued flavor profiles that define them.[2] This cascade of reactions begins around 140 to 165 °C (280 to 330 °F) and generates hundreds of different flavor compounds, transforming the sensory properties of the food matrix.[1]

Pyrazines: The Aromatic Heart of Roasted Foods

Among the myriad molecules produced, pyrazines are paramount, contributing the characteristic nutty, roasted, coffee, and bitter flavor notes.[3] These nitrogen-containing heterocyclic compounds are typically formed at temperatures above 100 °C.[2] Their low odor thresholds mean they can significantly impact the overall aroma profile even at trace concentrations, making them key targets in flavor chemistry research.[4][5]

General Mechanism of Alkylpyrazine Formation

The formation of the pyrazine ring and its alkyl substituents is a multi-step process rooted in the intermediate stages of the Maillard reaction. The foundational pathway involves the Strecker degradation of an α-amino acid, which yields an aldehyde (known as the Strecker aldehyde) and an α-aminoketone.[3][6] Two of these α-aminoketone molecules then undergo condensation to form a dihydropyrazine intermediate, which is subsequently oxidized to the stable aromatic pyrazine ring. The diversity of alkylpyrazines arises from the incorporation of different side chains, primarily derived from the Strecker aldehydes of various amino acids.[7]

Caption: General pathway of alkylpyrazine formation via the Maillard reaction.

Part 2: Deep Dive into this compound Formation

Precursors and Pathways: The Role of Amino Acids

The identity of the alkyl substituent on the pyrazine ring is directly determined by the side chain of the reacting amino acid.[7] To form a butyl-substituted pyrazine, an amino acid with a four-carbon side chain is required. The most common precursors are isomers of leucine:

-

Leucine: Undergoes Strecker degradation to produce 3-methylbutanal . This aldehyde can then participate in forming 2-isobutylpyrazine .

-

Isoleucine: Undergoes Strecker degradation to produce 2-methylbutanal , leading to the formation of 2-sec-butylpyrazine .

-

Norleucine: A less common, straight-chain isomer, would produce pentanal , which is not the correct Strecker aldehyde. The Strecker aldehyde for norleucine is butanal , which would lead to 2-propylpyrazine after incorporation, not butyl. The direct precursor for an n-butyl group would involve a more complex incorporation mechanism or a different precursor amino acid not commonly found in food proteins. For the purpose of this guide, we will focus on the isomers derived from common amino acids.

The core mechanism involves an aldol-type condensation between a dihydropyrazine anion and the Strecker aldehyde derived from one of these amino acids.[8]

Proposed Mechanism for 2-sec-Butylpyrazine (from Isoleucine)

The formation of 2-sec-butylpyrazine serves as an excellent model for understanding how specific alkyl groups are incorporated. The process follows a validated pathway for alkylpyrazine generation.

-

Formation of Core Intermediates: The reaction begins with the formation of α-aminoketones (e.g., 1-amino-2-propanone) from common precursors like alanine and a sugar.

-

Condensation: Two molecules of the α-aminoketone condense to form a substituted dihydropyrazine (e.g., 2,5-dimethyl-dihydropyrazine).

-

Strecker Aldehyde Generation: Concurrently, the amino acid isoleucine reacts with a dicarbonyl compound (from sugar degradation) to yield the Strecker aldehyde, 2-methylbutanal .

-

Aldol-type Addition: The dihydropyrazine intermediate reacts with 2-methylbutanal. This involves the addition of the aldehyde to the dihydropyrazine ring.

-

Dehydration and Oxidation: The resulting adduct undergoes dehydration and subsequent oxidation to yield the stable, aromatic 2-sec-butyl-5-methylpyrazine .

Caption: Proposed formation of a 2-sec-butyl-substituted pyrazine.

Influence of Reaction Conditions

The yield and profile of pyrazines are highly sensitive to the reaction environment:

-

Temperature and Time: Higher temperatures and longer reaction times generally favor pyrazine formation, though excessive heat can lead to degradation. A typical condition in model systems is 140°C for 90 minutes.[8]

-

pH: An alkaline environment (e.g., pH 8.0) accelerates the Maillard reaction and facilitates pyrazine formation.[8]

-

Water Activity: Low moisture conditions, such as those in dry roasting, promote pyrazine formation as some key steps in the Maillard pathway occur faster in the absence of free water.[3]

Part 3: Sensory Profile and Analytical Characterization

The Aroma of Alkylpyrazines: From Nutty to Green

Alkylpyrazines are potent odorants with aromas generally described as nutty, roasted, earthy, and baked. The specific character is influenced by the nature of the alkyl substituent. While data for 2-n-butylpyrazine is not widely available, related compounds provide strong indications of its likely profile:

-

2-sec-Butyl-3-methoxypyrazine: Known for its powerful green, vegetative, and bell pepper notes.[4]

-

Alkylpyrazines with larger substituents (butyl, pentyl): Generally possess nutty, peppery, and potato-like notes.[5]

The presence of a butyl group is expected to contribute to a complex aroma profile, likely blending nutty and earthy base notes with potential green or vegetative undertones, depending on other substituents on the ring.

Quantitative Sensory Data: Odor Activity Values

The impact of a flavor compound is best understood through its Odor Activity Value (OAV), calculated as its concentration in the food divided by its odor detection threshold.[9] Pyrazines are known for their extremely low odor thresholds. The following table summarizes reported odor thresholds for various alkylpyrazines in water, providing context for the potency of this compound.

| Pyrazine Compound | Odor Threshold (ppm in water) | Odor Description | Reference |

| 2,5-Dimethylpyrazine | 0.035 | Roasted, nutty, caramel | [10] |

| 2-Ethyl-3,5-dimethylpyrazine | 0.00004 | Earthy, potato | [10] |

| 2-Isobutyl-3-methoxypyrazine | 0.000002 | Green bell pepper | [5] |

| 2,3-Diethyl-5-methylpyrazine | 0.000042 | Earthy, roasted potato | [5] |

| 5-Isopentyl-2,3-dimethylpyrazine | 6.00 | Nutty, green | [5] |

Note: The significant variation highlights the profound impact of substitution patterns on sensory perception.

Experimental Protocol: Quantification of Pyrazines by Headspace SPME-GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied technique for the characterization of alkylpyrazines.[11][12] However, due to their volatility and often low concentration in a complex food matrix, a pre-concentration step is required. Headspace Solid-Phase Microextraction (HS-SPME) is an effective, solvent-free method for this purpose.

Objective: To extract, separate, and identify this compound and other pyrazines from a food matrix (e.g., roasted nuts, cocoa).

Materials:

-

Food sample (e.g., finely ground peanut butter).

-

40 mL headspace vials with septa.

-

SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[13]

-

GC-MS system with a polar capillary column (e.g., SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm).[13]

-

Heating block or water bath.

-

Internal standard solution (e.g., 2,4,6-trimethylpyridine in methanol).

Methodology:

-

Sample Preparation: Weigh 5.0 g of the homogenized food sample into a 40 mL headspace vial. Spike with a known amount of internal standard. Immediately seal the vial.

-

Equilibration and Extraction: Place the vial in a heating block set to 65 °C. Allow the sample to equilibrate for 30 minutes to allow volatiles to partition into the headspace.[13]

-

SPME Adsorption: Expose the DVB/CAR/PDMS fiber to the sample headspace for 30 minutes at 65 °C to adsorb the volatile compounds.

-

Desorption and GC-MS Analysis:

-

Immediately retract the fiber and insert it into the GC injection port, heated to 270 °C.[13]

-

Desorb the analytes onto the column for 5 minutes in splitless mode.

-

GC Oven Program: Start at 40 °C (hold for 5 min), then ramp to 230 °C at a rate of 4 °C/min.[13]

-

Carrier Gas: Helium at a constant flow of ~1.0 mL/min.

-

MS Parameters: Scan in full scan mode from m/z 30-350. Use electron ionization (EI) at 70 eV.

-

-

Data Analysis:

-

Identify pyrazines by comparing their mass spectra with reference libraries (e.g., NIST) and their calculated Retention Indices (RIs) with literature values.[11]

-

Quantify this compound using the ratio of its peak area to that of the internal standard, referenced against a calibration curve prepared with an authentic standard.

-

Caption: Workflow for the analysis of pyrazines using HS-SPME-GC-MS.

Part 4: Synthesis and Chemical Biology

Proposed Synthesis of this compound

Objective: To synthesize 2-butyl-3-methylpyrazine via condensation.

Rationale: This route is chosen for its straightforward reaction mechanism and use of common laboratory reagents. The reaction condenses ethylenediamine with 2,3-hexanedione.

Materials:

-

Ethylenediamine

-

2,3-Hexanedione

-

Ethanol (solvent)

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel.

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-hexanedione (1.0 eq) in ethanol.

-

Diamine Addition: Slowly add ethylenediamine (1.05 eq) dropwise to the stirring solution. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours to ensure the completion of cyclization and dehydration.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove any unreacted diamine), saturated sodium bicarbonate solution (to neutralize), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation.

-

-

Characterization: Purify the crude product by fractional distillation or column chromatography. Confirm the structure of the resulting 2-butyl-3-methylpyrazine using ¹H NMR, ¹³C NMR, and MS analysis.

Biological Activities of Alkylpyrazines: An Emerging Field

While prized for their sensory properties, pyrazines are also bioactive molecules. This has significant implications for both food safety and drug discovery.

Antimicrobial and Cytotoxic Effects: Research has demonstrated that alkylpyrazines possess notable biological activity. For instance, 2,5-bis(1-methylethyl)-pyrazine, a structurally related compound, was found to exert a strong DNA damage response in E. coli at high concentrations and a cell-wall damage response at lower concentrations.[14] This suggests a multi-modal mechanism of action. Such compounds are being explored as potential bio-based fumigants and food preservatives.[14]

Relevance for Drug Development Professionals: The pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous therapeutic agents. The study of naturally occurring pyrazines like this compound provides valuable information for the design of new drug candidates. Key considerations include:

-

Bioavailability: The butyl group increases the lipophilicity of the pyrazine core, which can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Toxicity: As demonstrated with related compounds, alkylpyrazines can induce cytotoxicity and genotoxicity at certain concentrations.[14] Any therapeutic application would require careful dose-response studies and toxicological screening.

Structure-Activity Relationships (SAR): The Influence of the Butyl Moiety

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity.[15] For alkylpyrazines, the alkyl chain is a key determinant of both sensory perception and bioactivity.

-

Odor Perception: The size and branching of the alkyl group drastically alter the odor threshold and character.[5] This is linked to the specific fit and activation of olfactory receptors, such as the human receptor OR5K1, which has been identified as a specialized detector for pyrazines.[16]

-

Antimicrobial Activity: The increased lipophilicity conferred by the butyl group may enhance the compound's ability to penetrate bacterial cell membranes, potentially increasing its antimicrobial potency compared to smaller analogues like methylpyrazine. However, this can also increase cytotoxicity towards mammalian cells.[14][17] SAR analysis helps in optimizing this balance, aiming to design molecules that maximize antimicrobial efficacy while minimizing host toxicity.[15]

Conclusion

This compound and its isomers are significant products of the Maillard reaction, arising from the thermal degradation of specific amino acids like leucine and isoleucine in the presence of reducing sugars. As potent alkylpyrazines, they contribute to the critical nutty, roasted, and green aroma profiles of many cooked foods. Their analysis requires sensitive techniques like SPME-GC-MS, and their synthesis can be achieved through established condensation chemistry. Beyond their role in flavor, these molecules exhibit pronounced biological activities, including antimicrobial effects. This bioactivity, governed by structure-activity relationships where the butyl group plays a key role in modulating lipophilicity and target interaction, positions them as compounds of interest for both the food industry and pharmaceutical research. Future investigations should focus on elucidating the precise toxicological profiles and exploring the therapeutic potential of these ubiquitous natural compounds.

References

-

Amrani-Hemaimi, M., Cerny, C., & Fay, L. B. (1995). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry, 43(11), 2818-2822. [Link]

-

Feng, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 299. [Link]

-

Sission, W., & Nolan, A. (1963). 2,2'-Bipyridine. Organic Syntheses, 43, 8. [Link]

-

Sarkari, R., et al. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. Catalysts, 13(2), 318. [Link]

-

Van Lancker, F., Adams, A., & De Kimpe, N. (2011). Formation of pyrazines from ascorbic acid and amino acids under dry-roasting conditions. Journal of Agricultural and Food Chemistry, 59(22), 12059-12065. [Link]

-

Amrani-Hemaimi, M., Cerny, C., & Fay, L. B. (1995). Mechanisms of formation of alkylpyrazines in the Maillard reaction. Journal of agricultural and food chemistry, 43(11), 2818-2822. [Link]

-

Vandekerckhove, L., et al. (2008). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-dihydroxyacetone and 2-oxopropanal. Journal of Agricultural and Food Chemistry, 56(8), 2792-2799. [Link]

-

Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1591, 195-202. [Link]

-

Wikipedia contributors. (2024). Maillard reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Strecker degradation. Wikipedia, The Free Encyclopedia. [Link]

-

Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. [Link]

-

Bi, S., et al. (2024). Structure‐odor relationship of alkylpyrazines I. Chemical structures, occurrence, and functions of pyrazines in plants, insects, and microorganisms. Flavour and Fragrance Journal. [Link]

-

Shibamoto, T. (1986). Odor Threshold of Some Pyrazines. Journal of Food Science, 51(4), 1098-1099. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Jayasena, D. D., et al. (2013). Flavour Chemistry of Chicken Meat: A Review. Asian-Australasian Journal of Animal Sciences, 26(5), 732–742. [Link]

-

Jayasena, D.D., et al. (2013). Flavour Chemistry of Chicken Meat: A Review. ResearchGate. [Link]

-

Zamora, R., Gallardo, M., & Hidalgo, F. J. (2001). Strecker-type degradation produced by the lipid oxidation products 4,5-epoxy-2-alkenals. Journal of agricultural and food chemistry, 49(5), 2497-2501. [Link]

-

Fan, W., et al. (2020). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 9(11), 1675. [Link]

-

Abdullahi, M., et al. (2023). Multi-Target In Silico Evaluation of New 2-Pyrazolines as Antimicrobial Agents. International Journal of Molecular Sciences, 24(24), 17215. [Link]

-

Kumar, R., & Yusuf, M. (2023). Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives. Chemistry Africa, 6(3), 1-23. [Link]

-

Fan, W., & Qian, M. C. (2005). Characterization of Aroma Compounds of Chinese “Wuliangye” and “Jiannanchun” Liquors by Aroma Extract Dilution Analysis. Journal of Agricultural and Food Chemistry, 53(19), 7578–7585. [Link]

-

Satoh, Y., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Applied and Environmental Microbiology, 87(15), e00624-21. [Link]

-

Constantino, F., et al. (2012). Strecker degradation of amino acids promoted by a camphor-derived sulfonamide. Tetrahedron Letters, 53(38), 5123-5125. [Link]

-

Rutscho, A., et al. (2021). An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines. iScience, 24(5), 102465. [Link]

-

Cernava, T., et al. (2019). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. Scientific Reports, 9(1), 1-10. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. [Link]

-

GARDP Revive. (n.d.). Structure-activity relationship (SAR). GARDP. [Link]

-

LookChem. (n.d.). Pyrazine. LookChem. [Link]

-

Gutmann, B., & Kappe, C. O. (2014). Flow Synthesis of 2-Methylpyridines via α-Methylation. Journal of Heterocyclic Chemistry, 51(S1), E23-E26. [Link]

-

Santoso, B., & Puspitasari, N. (2011). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Pelita Perkebunan (a Coffee and Cocoa Research Journal), 27(1), 26-35. [Link]

-

Adams, A., & De Kimpe, N. (2006). The Strecker Degradation of Amino Acids: Newer Avenues for Flavor Formation. Food Reviews International, 22(1), 1-25. [Link]

-

Koehler, P. E., Mason, M. E., & Odell, G. V. (1971). Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. Journal of Food Science, 36(5), 816-818. [Link]

-

de Almeida, R. S., et al. (2017). Assessment of cytotoxic and antimicrobial activities of two components of Cymbopogon citratus essential oil. Journal of oral science, 59(1), 77–84. [Link]

-

Grosch, W. (2001). Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission. Chemical Senses, 26(5), 533–545. [Link]

-

Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1591, 195-202. [Link]

-

Rajinikanth, K., et al. (2011). Catabolism of pyrazine-2-carboxylate by a newly isolated strain of Stenotrophomonas sp. HCU1. University of Hyderabad. [Link]

-

Al-Zoreky, N. S., & Al-Taher, A. Y. (2019). Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]-Extracted from Pomegranate Peels. Journal of Food Quality, 2019. [Link]

Sources

- 1. A quantitative structure-activity relationship (QSAR) study of alkylpyrazine odor modalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. datapdf.com [datapdf.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Strecker degradation - Wikipedia [en.wikipedia.org]

- 7. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]

- 14. pure.knaw.nl [pure.knaw.nl]

- 15. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 16. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of cytotoxic and antimicrobial activities of two components of Cymbopogon citratus essential oil - PMC [pmc.ncbi.nlm.nih.gov]

2-Butylpyrazine: A Technical Guide to Investigating its Potential as an Insect Semiochemical

This guide provides a comprehensive technical overview of 2-butylpyrazine, a volatile organic compound with the potential to act as an insect semiochemical. While its role in insect communication is not yet fully elucidated, its structural similarity to known insect pheromones and kairomones makes it a compelling candidate for research and development in pest management and chemical ecology. This document is intended for researchers, scientists, and drug development professionals interested in the identification, validation, and application of novel semiochemicals.

Introduction to Semiochemicals and the Promise of Pyrazines

In the intricate world of insect communication, chemical signals, or semiochemicals, are paramount. These compounds mediate a vast array of behaviors, from locating mates and food sources to avoiding predators and signaling alarm.[1] The ability to harness these chemical conversations offers a pathway to innovative and sustainable pest management strategies.

Pyrazines, a class of nitrogen-containing heterocyclic compounds, are well-established as potent semiochemicals in the insect world.[2] They are known to function as:

-

Alarm Pheromones: Alerting nestmates to danger, as seen in various ant species.

-

Trail Pheromones: Guiding colony members to resources.

-

Aggregation Cues: Promoting the gathering of individuals for mating or overwintering.

-

Aposematic Signals: Warning predators of unpalatability.

Given the diverse roles of pyrazines in insect behavior, structurally related compounds like this compound represent a promising frontier for the discovery of new semiochemicals. This guide outlines a systematic approach to investigating the potential of this compound as a modulator of insect behavior.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a candidate semiochemical is fundamental to its study and application. These properties influence its volatility, stability, and interaction with biological receptors.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [3] |

| Molecular Weight | 136.19 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Nutty, roasted, earthy | [3] |

| Boiling Point | 194 - 195 °C | [3] |

| Melting Point | -18 °C | [3] |

| Density | 0.995 g/mL at 25 °C | [3] |

| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol | [3] |

| Flash Point | 76 °C | [3] |

| Vapor Pressure | 0.21 mmHg at 25 °C | [3] |

Synthesis and Biosynthesis of this compound

Biosynthesis

In nature, pyrazines are often formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs with heating.[1] They can also be produced under physiological conditions. Some insects are capable of de novo synthesis of pyrazines, while in other cases, symbiotic microorganisms are responsible for their production. The specific biosynthetic pathway of this compound in insects, if it exists, is yet to be determined.

Chemical Synthesis

A plausible laboratory synthesis of this compound can be adapted from established methods for alkylpyrazine synthesis, such as a modified Chichibabin-type condensation.[4][5] This approach typically involves the condensation of a 1,2-diamine with an α-dicarbonyl compound.

Proposed Synthesis Workflow for this compound:

Caption: Proposed synthesis workflow for this compound.

Investigating the Semiochemical Activity of this compound: A Step-by-Step Approach

To validate this compound as a semiochemical, a multi-tiered experimental approach is necessary, progressing from initial detection of insect response to detailed behavioral analysis.

Step 1: Electrophysiological Screening using Electroantennography (EAG)

EAG is a powerful technique for rapidly screening compounds for their ability to elicit a response from an insect's antenna.[6] It measures the summated electrical potential from the antennal olfactory receptor neurons.

Detailed EAG Protocol:

-

Antenna Preparation:

-

Excise the antenna from a live, immobilized insect at the base.

-

Immediately mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).

-

The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the base.

-

-

Odorant Delivery:

-

Prepare serial dilutions of this compound in a high-purity solvent (e.g., hexane or paraffin oil).

-

Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.

-

Insert the filter paper into a Pasteur pipette.

-

Deliver a purified, humidified air stream continuously over the antenna.

-

Introduce a puff of air (e.g., 0.5 seconds) through the pipette to deliver the odorant stimulus to the antenna.

-

-

Data Recording and Analysis:

-

Record the electrical potential changes (depolarization) from the antenna using a high-gain amplifier.

-

Measure the amplitude of the negative voltage deflection in response to the stimulus.

-

Normalize the responses to a standard compound (e.g., a known pheromone component or a general odorant like hexanol) to allow for comparison between preparations.

-

A dose-response curve should be generated by testing a range of concentrations.

-

Self-Validation: The protocol's integrity is maintained by including a solvent-only control to measure any mechanical response to the air puff and a positive control with a known active compound to ensure the antennal preparation is viable.

Caption: Experimental workflow for Electroantennography (EAG).

Step 2: Identification of Active Compounds using Gas Chromatography-Electroantennographic Detection (GC-EAD)

If this compound is suspected to be part of a natural blend, GC-EAD can be used to pinpoint which components of the mixture are biologically active. The effluent from a gas chromatograph is split, with one portion going to a standard detector (like a Flame Ionization Detector or Mass Spectrometer) and the other to an insect antenna preparation.

Step 3: Behavioral Validation using a Y-Tube Olfactometer

A positive EAG response indicates that the insect can detect the compound, but it does not reveal the behavioral consequence. A Y-tube olfactometer is a classic choice-assay to determine if a volatile is an attractant, a repellent, or neutral.[7]

Detailed Y-Tube Olfactometer Protocol:

-

Apparatus Setup:

-

A Y-shaped glass tube is placed horizontally.

-

Two purified, humidified air streams are passed through the two arms of the 'Y'.

-

The test odorant (this compound) is introduced into one air stream (the "treatment" arm), and the solvent control is introduced into the other (the "control" arm).

-

-

Insect Acclimation:

-

Insects are starved for a species-appropriate period to increase motivation.

-

They are then acclimated to the experimental conditions (light, temperature, humidity) for a set time before the assay.

-

-

The Choice Test:

-

A single insect is introduced at the base of the Y-tube.

-

The insect is given a defined period (e.g., 5-10 minutes) to make a choice.

-

A choice is recorded when the insect moves a set distance into one of the arms and remains there for a minimum duration.

-

-

Data Analysis:

-

The number of insects choosing the treatment arm versus the control arm is recorded.

-

A chi-square test is typically used to determine if there is a statistically significant preference for the this compound.

-

To avoid any positional bias, the olfactometer is cleaned thoroughly between trials, and the positions of the treatment and control arms are swapped regularly.

-

Self-Validation: This experimental design is inherently self-validating. Each insect serves as its own control by making a choice. The use of a solvent control in one arm ensures that any observed preference is due to the this compound and not the solvent.

Caption: Workflow for a Y-tube olfactometer behavioral assay.

Proposed Mechanism of Action: Olfactory Receptor Interaction

Insect olfactory receptors (ORs) are a diverse family of ligand-gated ion channels located on the dendrites of olfactory sensory neurons.[8] Upon binding of a specific odorant, the OR complex undergoes a conformational change, leading to ion influx and depolarization of the neuron. This electrical signal is then transmitted to higher brain centers for processing, ultimately leading to a behavioral response.

While the specific ORs that may detect this compound are unknown, studies on other pyrazines suggest that there are specialized receptors for this class of compounds.[9] The butyl side chain of this compound will play a critical role in the specificity and affinity of its binding to a putative OR.

Proposed Signaling Pathway:

Caption: Proposed olfactory signaling pathway for this compound.

Potential Applications in Integrated Pest Management (IPM)

Should this compound be validated as an insect semiochemical, it could be integrated into IPM programs in several ways:

-

Monitoring: Baited traps with this compound could be used to monitor pest populations, allowing for more precise timing of control measures.

-

Mass Trapping: If it proves to be a potent attractant, it could be used in mass trapping strategies to reduce pest numbers directly.

-

Mating Disruption: As a component of a pheromone blend, it could potentially be used to disrupt mating by confusing males searching for females.

-

Push-Pull Strategies: In combination with repellents, it could be used to "push" pests away from a crop and "pull" them into traps.

Conclusion and Future Directions

This compound stands as a compelling, yet unproven, candidate for a novel insect semiochemical. Its structural similarity to known active pyrazines provides a strong rationale for its investigation. The experimental framework outlined in this guide, from electrophysiological screening to behavioral validation, offers a robust pathway to elucidate its function.

Future research should focus on:

-

Screening this compound against a wide range of economically important insect pests.

-

Identifying the specific olfactory receptors that respond to this compound.

-

Field trials to determine its efficacy under natural conditions.

-

Investigating potential synergistic or inhibitory effects when combined with other semiochemicals.

The exploration of compounds like this compound is essential for the development of the next generation of environmentally benign and highly specific pest management tools.

References

-

Kreher, B., et al. (2021). An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines. bioRxiv. [Link]

-

Limpens, E., et al. (2023). Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomellidae). Insects, 14(2), 107. [Link]

-

The Good Scents Company. (n.d.). 2-sec-butyl-3-methoxypyrazine. Retrieved from [Link]

-

Stensmyr, M. C., et al. (2012). A conserved dedicated olfactory circuit for detecting harmful microbes in Drosophila. Cell, 149(4), 925-937. [Link]

-

Bouling Chemical Co., Limited. (n.d.). 2-Butyl Pyrazine. Retrieved from [Link]

-

Liu, Y., et al. (2023). Electroantennogram and Olfactory behavioral responses of Trabala vishnou gigantina (Lepidoptera: Lasiocampidae) to herbivore induced Hippophae rhamnoides leaf volatiles. PeerJ, 11, e15931. [Link]

- Google Patents. (n.d.). CN108822047B - Synthesis method of natural 2-acetylpyrazine.

-

Pelosi, P., et al. (1982). Identification of a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine. Biochemical Journal, 201(1), 245-248. [Link]

-

The Good Scents Company. (n.d.). 2-butyl pyrazine. Retrieved from [Link]

-

Limpens, E., et al. (2023). Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomellidae). MDPI. [Link]

-

Missbach, C., et al. (2014). Evolution of insect olfactory receptors. eLife, 3, e02115. [Link]

-

ResearchGate. (n.d.). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomellidae). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Scent and Taste: Exploring 2-Methoxy-3-sec-butyl pyrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Retrieved from [Link]

-

Biogents. (n.d.). Mosquito Attractant | BG-Sweetscent (1x) | Lasts up to 2 Months. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Aroma: Exploring the Earthy Notes of 2-Methoxy-3-sec-butyl pyrazine in Culinary Creations. Retrieved from [Link]

-

Adelman, J. S. (2021). Insect Behavioral Change and the Potential Contributions of Neuroinflammation—A Call for Future Research. Insects, 12(11), 1011. [Link]

-

Gonzalez, F., et al. (2015). The narrowing olfactory landscape of insect odorant receptors. Frontiers in Ecology and Evolution, 3, 119. [Link]

-

Zhang, A., et al. (2019). Attempt to Quantify Molecules of Host Plant Volatiles Evoking an Electroantennographic Response in Anoplophora glabripennis Antennae. Insects, 10(11), 378. [Link]

-

Patsnap. (n.d.). Method for synthesizing 2-acetyl pyrazine. Retrieved from [Link]

-

Mayer, M. S. (1979). quantitation of the insect electro. Journal of Insect Physiology, 25(9), 757-763. [Link]

-

ResearchGate. (n.d.). Behavioral Monitoring of Trained Insects for Chemical Detection. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-butyl-3-methyl pyrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Insect Olfactory Receptors as Essential Detectors for Volatile Chemicals in Biomimetic Odorant Sensors. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. Catalysts, 13(2), 333. [Link]

-

National Institutes of Health. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Retrieved from [Link]

Sources

- 1. 2-sec-butyl pyrazine, 124070-52-6 [thegoodscentscompany.com]

- 2. Similar Odorants Elicit Different Behavioral and Physiological Responses, Some Supersustained - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Butyl Pyrazine | Properties, Applications, Safety & Supplier China | High-Quality Flavor & Fragrance Chemical [chemheterocycles.com]

- 4. CN108822047B - Synthesis method of natural 2-acetylpyrazine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. peerj.com [peerj.com]

- 7. 2-sec-butyl-3-methoxypyrazine, 24168-70-5 [thegoodscentscompany.com]

- 8. Evolution of insect olfactory receptors | eLife [elifesciences.org]

- 9. Identification of a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathways of alkylpyrazines in nature

An In-depth Technical Guide to the Biosynthesis Pathways of Alkylpyrazines in Nature

Introduction

Alkylpyrazines are a class of heterocyclic nitrogen-containing compounds that are pivotal in defining the characteristic aromas of a vast array of natural and processed materials. They are the chemical signatures behind the desirable roasty, nutty, and toasted notes in foods like coffee, roasted peanuts, and cocoa.[1][2] Beyond their sensory contributions, certain alkylpyrazines, notably 2,3,5,6-tetramethylpyrazine (TTMP), are recognized for their significant pharmacological activities, including vasodilatory effects, making them valuable in the pharmaceutical industry.[3] The formation of these potent molecules in nature is not a random occurrence but the result of specific and fascinating biochemical and chemical pathways.

This technical guide provides a comprehensive exploration of the two primary routes for alkylpyrazine biosynthesis: controlled, enzyme-catalyzed pathways within microorganisms and the non-enzymatic, heat-driven Maillard reaction. By dissecting these mechanisms, from precursor molecules to final products, this document aims to equip researchers, scientists, and drug development professionals with a foundational understanding of how these vital compounds are synthesized, offering insights for applications in flavor science, metabolic engineering, and pharmaceutical production.

Part 1: Microbial Biosynthesis of Alkylpyrazines

Microorganisms, particularly bacteria of the Bacillus genus, have evolved sophisticated enzymatic machinery to produce a variety of alkylpyrazines.[4] These biosynthetic routes are highly specific, converting primary metabolites like sugars and amino acids into complex aromatic compounds. Microbial synthesis is an attractive alternative to chemical methods due to its mild reaction conditions, high specificity, and environmentally friendly nature.[4][5]

The Acetoin-Mediated Pathway: Synthesis of Tetramethylpyrazine (TTMP)

The biosynthesis of the pharmacologically active compound tetramethylpyrazine (TTMP) has been extensively studied in Bacillus subtilis.[6][7] This pathway utilizes glucose as the primary carbon source and proceeds through the central metabolic pathway of glycolysis to generate key precursors.

Causality of the Pathway: The entire process is a strategic channeling of high-energy intermediates from glycolysis into a specialized secondary metabolic route.

-

Glycolysis: Bacillus subtilis first metabolizes glucose into pyruvate via the Embden-Meyerhof pathway.[3]

-

α-Acetolactate Formation: Two molecules of pyruvate are condensed by the enzyme α-acetolactate synthase (ALS) to form α-acetolactate.[8][9] This is a critical branch point, diverting carbon away from the tricarboxylic acid (TCA) cycle.

-

Decarboxylation to Acetoin: The α-acetolactate is then decarboxylated by α-acetolactate decarboxylase (ALDC) to produce acetoin (3-hydroxy-2-butanone), a key precursor for TTMP.[3][8]

-

Amination and Condensation: In the presence of an ammonia source, acetoin is aminated to form the intermediate 2-amino-3-butanone.[4] This step is crucial as it introduces the nitrogen atoms required for the pyrazine ring.

-

Spontaneous Cyclization: Two molecules of 2-amino-3-butanone then undergo a spontaneous condensation and subsequent oxidation reaction to form the stable aromatic ring of 2,3,5,6-tetramethylpyrazine (TTMP).[3][4]

The availability of a nitrogen source, such as ammonium phosphate, is a critical factor that can stimulate TTMP synthesis.[10] Metabolic engineering strategies, such as knocking out genes for competing pathways like the conversion of acetoin to 2,3-butanediol, have been shown to significantly enhance TTMP yield.[6]

The L-Threonine Dehydrogenase (TDH) Pathway: Synthesis of 2,5-Dimethylpyrazine (2,5-DMP) and 2,3,5-Trimethylpyrazine (TMP)

A distinct microbial pathway, also well-characterized in Bacillus subtilis, utilizes the amino acid L-threonine as the direct precursor for the synthesis of 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (TMP).[11][12] This pathway highlights the versatility of microorganisms in utilizing different primary metabolites for secondary metabolite production.

Causality of the Pathway: This route is initiated by a key enzymatic oxidation, followed by a series of spontaneous chemical transformations.

-

Oxidation of L-Threonine: The pathway begins with the oxidation of L-threonine, catalyzed by the enzyme L-threonine-3-dehydrogenase (TDH) . This reaction forms the unstable intermediate L-2-amino-acetoacetate.[3][11]

-

Spontaneous Decarboxylation: Due to its instability, L-2-amino-acetoacetate spontaneously decarboxylates (loses a CO₂ molecule) to form aminoacetone.[3][12] This step does not require an enzyme.

-

Condensation and Cyclization: Two molecules of aminoacetone then condense to form 3,6-dihydro-2,5-dimethylpyrazine.[3][13]

-

Oxidation to 2,5-DMP: The dihydropyrazine intermediate is subsequently oxidized to the stable aromatic compound 2,5-dimethylpyrazine (2,5-DMP).[3]

A competing enzyme, 2-amino-3-ketobutyrate CoA ligase (KBL) , can divert the L-2-amino-acetoacetate intermediate towards glycine and acetyl-CoA, thus reducing the flux towards pyrazine synthesis.[11] Consequently, the inactivation of the KBL gene is a proven strategy to significantly enhance the production of 2,5-DMP.[3][11] Furthermore, this pathway can also produce 2,3,5-trimethylpyrazine (TMP) when both L-threonine and D-glucose are available as substrates.[11]

Quantitative Production of Alkylpyrazines by Bacillus Strains

Different strains of Bacillus exhibit varying capacities for producing specific alkylpyrazines, influenced by genetic background and culture conditions. The table below summarizes reported yields, underscoring the potential for strain selection and optimization in biotechnological production.

| Alkylpyrazine | Producing Strain | Precursors/Medium | Yield | Reference |

| Tetramethylpyrazine (TTMP) | Bacillus subtilis LB5 | Endophyte from Ligusticum chuanxiong | 10.69 g/L | [7] |

| Tetramethylpyrazine (TTMP) | Bacillus subtilis BSA (mutant) | Glucose, microaerobic fermentation | 27.8 g/L | [6] |

| 2,5-Dimethylpyrazine (2,5-DMP) | Bacillus subtilis 168 | L-Threonine supplemented LB medium | 0.44 mM (~47.5 mg/L) | [3] |

| 2,5-Dimethylpyrazine (2,5-DMP) | Bacillus subtilis BcP21 | Natto isolate | 4.5 mg/L | [14] |

| 2,3,5-Trimethylpyrazine (TMP) | Bacillus subtilis BcP21 | Natto isolate | 52.6 mg/L | [14] |

| 2-Methylpyrazine | Bacillus subtilis BcP4 | Natto isolate | 690 µg/L | [14] |

Part 2: Non-Enzymatic Formation via the Maillard Reaction

The Maillard reaction is a cornerstone of food chemistry, describing a complex cascade of non-enzymatic reactions between amino compounds (amino acids, peptides) and reducing sugars that occurs upon heating.[15] This reaction is responsible for the color, aroma, and flavor of thermally processed foods and is a major pathway for the formation of a wide variety of alkylpyrazines.[3][16]

Core Mechanism of Alkylpyrazine Formation

The formation of alkylpyrazines via the Maillard reaction is a multi-step process that begins with the condensation of a carbonyl group from a sugar and an amino group from an amino acid.

Causality of the Pathway: The reaction is driven by thermal energy, which facilitates the degradation of sugars and amino acids into highly reactive intermediates that readily condense to form heterocyclic rings.

-

Formation of α-Dicarbonyls: Sugars degrade under heat to form reactive α-dicarbonyl compounds like glyoxal, methylglyoxal, and diacetyl.[3]

-

Strecker Degradation: The α-dicarbonyls react with amino acids in a process called Strecker degradation. This reaction decarboxylates and deaminates the amino acid, producing a Strecker aldehyde (which contributes to aroma) and an α-aminoketone .[17] The α-aminoketone is the critical building block for the pyrazine ring.

-

Condensation to Dihydropyrazine: Two molecules of the α-aminoketone intermediate condense to form a substituted dihydropyrazine ring.[17][18]

-

Oxidation to Alkylpyrazine: The unstable dihydropyrazine is then oxidized to the stable, aromatic alkylpyrazine.[3]

The specific structure of the reacting amino acid is a key determinant of the final pyrazine product, as its side chain can be incorporated into the Strecker aldehyde, which can then participate in further reactions to form more complex alkylpyrazines.[18][19] For example, alanine can contribute to the formation of ethyl-substituted pyrazines.[18]

Part 3: Experimental Methodologies for Studying Alkylpyrazine Biosynthesis

Investigating the biosynthesis of alkylpyrazines requires a multidisciplinary approach combining microbiology, biochemistry, and analytical chemistry. The protocols outlined below provide a framework for the cultivation of producer organisms, extraction of volatile metabolites, and their subsequent analysis.

Protocol: Microbial Fermentation for Alkylpyrazine Production

This protocol describes a standard batch fermentation process for producing alkylpyrazines using Bacillus subtilis.

-

Inoculum Preparation:

-

Aseptically transfer a single colony of B. subtilis from an agar plate into a 50 mL sterile tube containing 10 mL of Luria-Bertani (LB) broth.

-

Incubate at 37°C with shaking at 200 rpm for 12-16 hours to generate a seed culture.

-

-

Fermentation:

-

Prepare the fermentation medium (e.g., a defined medium containing glucose (20 g/L), yeast extract (10 g/L), and appropriate salts). For specific pathways, supplement with precursors like L-threonine (e.g., 5 g/L) or an ammonium source like (NH₄)₂HPO₄ (e.g., 5 g/L).[10][20]

-

Autoclave the medium and allow it to cool.

-

Inoculate the fermentation medium with the seed culture at a 2% (v/v) ratio in a baffled flask to ensure proper aeration.

-

Incubate at the optimal temperature (e.g., 37°C) with vigorous shaking (e.g., 200 rpm) for 72-144 hours.[7]

-

-

Sampling:

-

Aseptically withdraw samples at regular time intervals (e.g., every 24 hours) to monitor cell growth (OD₆₀₀) and alkylpyrazine concentration.

-

Immediately centrifuge the sample to separate the cells from the supernatant and store the supernatant at -20°C for later analysis.

-

Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile compounds like alkylpyrazines due to its high sensitivity and specificity.[21][22] Solid-Phase Microextraction (SPME) is a common solvent-free method for extracting volatiles from the sample matrix.

-

Extraction (SPME):

-

Place a known volume (e.g., 5 mL) of the fermentation supernatant into a 20 mL headspace vial.

-

Add a saturated solution of NaCl to increase the ionic strength and promote the release of volatiles into the headspace.

-

Seal the vial and place it in a heating block at a controlled temperature (e.g., 60°C).

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined time (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Immediately insert the SPME fiber into the hot injection port of the GC-MS system to desorb the analytes onto the analytical column.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Program the oven temperature with a gradient to separate the compounds (e.g., start at 40°C, hold for 2 min, ramp to 240°C at 5°C/min).

-

Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

-

-

Identification and Quantification:

-

Identify alkylpyrazines by comparing their mass spectra and retention indices with those of authentic standards and library databases (e.g., NIST).

-

Quantify the compounds by creating a calibration curve using known concentrations of pure standards. Stable isotope dilution analysis (SIDA) can be employed for the highest accuracy.[22][23]

-

Experimental Workflow

The comprehensive workflow for studying alkylpyrazine biosynthesis integrates microbial culture with advanced analytical techniques. This self-validating system ensures that observed production is directly linked to the metabolic activity of the organism under controlled conditions.

Conclusion and Future Outlook

The biosynthesis of alkylpyrazines in nature is a tale of two distinct but equally important processes: the precise, enzyme-driven pathways in microorganisms and the complex, heat-driven chemistry of the Maillard reaction. Microbial pathways, particularly in organisms like Bacillus subtilis, demonstrate an elegant conversion of central metabolites into valuable flavor and pharmaceutical compounds. The Maillard reaction, while less controlled, is fundamental to the development of sensory profiles in cooked foods.

For researchers and drug development professionals, understanding these pathways is paramount. The microbial routes offer immense potential for sustainable, bio-based production of high-value pyrazines. Future work will undoubtedly focus on advanced metabolic engineering and synthetic biology approaches to optimize yields, create novel producer strains, and even design pathways for the synthesis of new, non-natural pyrazine derivatives.[24][25] By harnessing the principles detailed in this guide, the scientific community can continue to unlock the full potential of these versatile molecules, from enhancing the flavor of our food to developing next-generation therapeutics.

References

-

Xiao, Z., Wu, M., Zheng, P., Zheng, Z., & Chen, T. (2015). Metabolic engineering of Bacillus subtilis to enhance the production of tetramethylpyrazine. Bioprocess and Biosystems Engineering, 39(1), 133-140. [Link]

-

Guan, R., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(24), e01807-19. [Link]

-

Amrani-Hemaimi, M., Cerny, C., & Fay, L. B. (1995). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry, 43(11), 2818–2822. [Link]

-

Guan, R., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus Subtilis. PubMed, 31585995. [Link]

-

Van Lancker, C., Adams, A., & De Kimpe, N. (2008). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-dihydroxyacetone and 2-oxopropanal. PubMed, 18366191. [Link]

-

Joo, K., & Ho, C. T. (1997). Quantitative Analysis of Alkylpyrazines in Regular- and Low-fat Commercial Peanut Butter Preparations. Bioscience, Biotechnology, and Biochemistry, 61(1), 171-173. [Link]

-

Kłosowski, G., & Mikulski, D. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. Biomolecules, 11(11), 1736. [Link]

-

Wu, H., & Xu, Y. (2014). The Bacillus subtilis tetramethylpyrazine metabolic pathway under solid‐state fermentation conditions in Chinese liquor‐making. ResearchGate. [Link]

-

Granvogl, M., & Schieberle, P. (2007). Mechanisms of alkylpyrazine formation in a potato model system containing added glycine. Journal of Agricultural and Food Chemistry, 55(16), 6663-6669. [Link]

-

Kłosowski, G., & Mikulski, D. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. PMC. [Link]

-

Mortzfeld, F. B., Hashem, C., Vrankova, K., & Rudroff, F. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate. [Link]

-

Zhang, S., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(19), 6678. [Link]

-

Guan, R., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(24). [Link]

-

Zhu, J., et al. (2010). A feeding strategy for tetramethylpyrazine production by Bacillus subtilis based on the stimulating effect of ammonium phosphate. PubMed, 20496096. [Link]

-

Joo, K., & Ho, C. T. (1997). Quantitative analysis of alkylpyrazines in regular- and low-fat commercial peanut butter preparations. PubMed, 9028047. [Link]

-

Zhang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. PMC. [Link]

-

Dickschat, J. S., et al. (2005). The Biosynthesis of Branched Dialkylpyrazines in Myxobacteria. European Journal of Organic Chemistry, 2005(18), 3849-3858. [Link]

-

Bauer, S., & Wüst, M. (2022). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry & Biodiversity, 19(11), e202200701. [Link]

-

Du, H., et al. (2019). High tetramethylpyrazine production by the endophytic bacterial Bacillus subtilis isolated from the traditional medicinal plant Ligusticum chuanxiong Hort. PMC. [Link]

-

Milo, C., & Grosch, W. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). PubMed, 23745606. [Link]

-

Guan, R., et al. (2019). Proposed synthesis mechanisms of alkylpyrazines (2,5-DMP, TMP, 2,3,5,6-tetramethylpyrazine [TTMP], and alkylpyrazines containing a monomethyl semi-ring) in B. subtilis. ResearchGate. [Link]

-

Amrani-Hemaimi, M., Cerny, C., & Fay, L. B. (1995). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry, 43(11), 2818-2822. [Link]

-

Amrani Hemaimi, M., Cerny, C., & Fay, L. B. (1995). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. CoLab. [Link]

-

Sharma, D., et al. (2023). Microbial Secondary Metabolites via Fermentation Approaches for Dietary Supplementation Formulations. Fermentation, 9(7), 675. [Link]

-

Mortzfeld, F. B., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Chemistry – A European Journal, 26(62), 14046-14061. [Link]

-

Egan, R. S., et al. (1998). Rapid Method To Estimate the Presence of Secondary Metabolites in Microbial Extracts. Applied and Environmental Microbiology, 64(10), 4067-4070. [Link]

-

Milo, C., & Grosch, W. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(28), 6859-6865. [Link]

-

Crüsemann, M., et al. (2023). Microbial secondary metabolites: advancements to accelerate discovery towards application. Nature Reviews Microbiology, 21(12), 819-838. [Link]

-

Zhang, Y., et al. (2021). Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions. Food Chemistry, 344, 128695. [Link]

-

Zhang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 297. [Link]

-

de Medeiros, P. M., et al. (2024). Microbial Secondary Metabolites and Their Use in Achieving Sustainable Agriculture: Present Achievements and Future Challenges. International Journal of Molecular Sciences, 25(4), 2162. [Link]

-

Oware, E., et al. (2025). Harnessing microbial secondary metabolites for modern medicine: A review. ResearchGate. [Link]

-

Shibamoto, T., & Bernhard, R. A. (1976). Formation of pyrazine compounds in sugar-amino acid model systems. Journal of Agricultural and Food Chemistry, 24(4), 847-852. [Link]

-

Maga, J. A. (1982). Pyrazines in foods. Review. Journal of Agricultural and Food Chemistry, 30(1), 1-4. [Link]

-

Evans, R. F., & Sarwar, M. (1967). Synthesis and properties of 2,5-dihydro-3,6-dimethylpyrazine. Journal of the Chemical Society D: Chemical Communications, (11), 533-534. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. d-nb.info [d-nb.info]

- 6. Metabolic engineering of Bacillus subtilis to enhance the production of tetramethylpyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High tetramethylpyrazine production by the endophytic bacterial Bacillus subtilis isolated from the traditional medicinal plant Ligusticum chuanxiong Hort - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A feeding strategy for tetramethylpyrazine production by Bacillus subtilis based on the stimulating effect of ammonium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Synthesis and properties of 2,5-dihydro-3,6-dimethylpyrazine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative analysis of alkylpyrazines in regular- and low-fat commercial peanut butter preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Microbial Secondary Metabolites via Fermentation Approaches for Dietary Supplementation Formulations [mdpi.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Butylpyrazine for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-butylpyrazine (CAS No: 29460-91-1), a key heterocyclic aromatic compound. Moving beyond basic identification, this document delves into the synthesis, analysis, applications, and safety protocols relevant to research and development professionals. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deeper understanding for practical application.

Core Identification

Section 1: Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a characteristic nutty, roasted, and earthy odor.[3] Its physicochemical properties are critical for its application as a flavor and fragrance agent, as well as for its handling and storage in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 136.19 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Nutty, roasted, earthy | [3] |

| Boiling Point | 194 - 195 °C | [3] |

| Melting Point | -18 °C | [3] |

| Density | 0.995 g/mL at 25 °C | [3] |

| Flash Point | 76 °C | [3] |